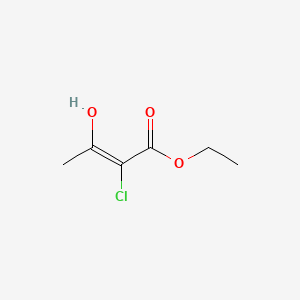

(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate

Descripción

(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate is an α,β-unsaturated ester characterized by a chloro substituent at position 2, a hydroxyl group at position 3, and an ethyl ester moiety. The (E)-configuration denotes that the higher-priority groups (Cl and OH) are on opposite sides of the double bond (C2–C3). This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chloro group and the hydrogen-bonding capacity of the hydroxyl group.

Propiedades

Número CAS |

1522-38-9 |

|---|---|

Fórmula molecular |

C6H9ClO3 |

Peso molecular |

164.585 |

Nombre IUPAC |

ethyl (E)-2-chloro-3-hydroxybut-2-enoate |

InChI |

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h8H,3H2,1-2H3/b5-4+ |

Clave InChI |

YDWMMDXLIPZMFG-SNAWJCMRSA-N |

SMILES |

CCOC(=O)C(=C(C)O)Cl |

Sinónimos |

2-Butenoic acid, 2-chloro-3-hydroxy-, ethyl ester |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituent type, position, and functional groups. Key comparisons include:

(a) Ethyl 2-cyano-3-hydroxybut-2-enoate (E-isomer)

- Substituent: Cyano (-CN) at C2 instead of chloro (-Cl).

- Impact: The cyano group is stronger electron-withdrawing than chloro, increasing electrophilicity at the β-carbon. This enhances reactivity in Michael additions but reduces solubility due to lower polarity compared to -Cl .

(b) Ethyl 4-amino-2-chlorobut-2-enoate

- Substituent: Amino (-NH₂) at C4 instead of hydroxyl (-OH) at C3.

(c) Ethyl 2-amino-3-methylbut-2-enoate

- Substituents: Amino (-NH₂) at C2 and methyl (-CH₃) at C3.

- Impact: The amino group increases nucleophilicity at C2, while the methyl group adds steric hindrance, reducing susceptibility to electrophilic attacks .

Physicochemical Properties

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Solubility (Polarity) | Reactivity Notes |

|---|---|---|---|---|---|

| (E)-Ethyl 2-chloro-3-hydroxybut-2-enoate | C₆H₉ClO₃ | -Cl (C2), -OH (C3) | Ester, α,β-unsaturated | Moderate (polar) | Electrophilic β-carbon |

| (E)-Ethyl 2-cyano-3-hydroxybut-2-enoate | C₇H₉NO₃ | -CN (C2), -OH (C3) | Ester, α,β-unsaturated | Low (less polar) | High electrophilicity |

| Ethyl 4-amino-2-chlorobut-2-enoate | C₆H₁₀ClNO₂ | -Cl (C2), -NH₂ (C4) | Ester, α,β-unsaturated | High (basic NH₂) | Basic, H-bond donor |

| Ethyl 2-amino-3-methylbut-2-enoate | C₇H₁₃NO₂ | -NH₂ (C2), -CH₃ (C3) | Ester, α,β-unsaturated | Moderate | Steric hindrance at C3 |

Bioactivity and Protein Interactions

- (E)-Ethyl 2-chloro-3-hydroxybut-2-enoate: The hydroxyl group facilitates hydrogen bonding with protein targets, while the chloro group may enhance binding to hydrophobic pockets. This dual functionality could enable unique bioactivity profiles, such as enzyme inhibition .

- Amino-Substituted Analogs: Amino groups (e.g., in Ethyl 4-amino-2-chlorobut-2-enoate) can form salt bridges or act as proton donors/acceptors, influencing target selectivity .

Spectroscopic and Crystallographic Insights

- NMR Shifts: The hydroxyl proton in (E)-Ethyl 2-chloro-3-hydroxybut-2-enoate is expected to appear as a broad singlet (δ ~5.5–6.5 ppm), while the chloro substituent deshields adjacent carbons (C2: δ ~100–110 ppm in ¹³C NMR). Cyanated analogs show distinct nitrile signals (δ ~110–120 ppm) .

- Crystallography: Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) highlight conformational differences. For example, the hydroxyl group’s hydrogen bonding in the target compound may stabilize crystal packing compared to non-polar analogs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.